Bienvenue dans la boutique en ligne BenchChem!

3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

hNK1 neurokinin-1 receptor oxadiazole SAR

This 1,2,4-oxadiazole derivative combines a thiophene ring at the 5-position with a 1-cyclopropanecarbonyl-pyrrolidine moiety at the 3-position, delivering conformational constraint and distinct basicity modulation that are absent in simpler 3-aryl-5-thienyl analogs. The cyclopropanecarbonyl group is a validated motif for high-affinity NK1 binding, while the thiophene enables further functionalization via cross-coupling. It serves as a key intermediate for hNK1 antagonist SAR expansion, a baseline tool for CYP450 interaction profiling, and a probe for oxadiazole-vs-amide bioisosterism in CNS-penetrant programs.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034553-94-9
Cat. No. B2867161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole
CAS2034553-94-9
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4
InChIInChI=1S/C14H15N3O2S/c18-14(9-3-4-9)17-6-5-10(8-17)12-15-13(19-16-12)11-2-1-7-20-11/h1-2,7,9-10H,3-6,8H2
InChIKeyODUIQZDQMUPFRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1-Cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034553-94-9): Structural Identity and Oxadiazole Class Profile


This compound is a 1,2,4-oxadiazole derivative incorporating a thiophene ring at the 5-position and a 1-cyclopropanecarbonyl-pyrrolidin-3-yl substituent at the 3-position [1]. The 1,2,4-oxadiazole scaffold is recognized for its hydrolytic and metabolic stability, and it serves as a bioisostere of ester and amide functionalities, which frequently leads to improved pharmacokinetic profiles in drug discovery programs [1]. The presence of the cyclopropanecarbonyl-pyrrolidine moiety introduces conformational constraint and basicity modulation that can differentiate this compound from simpler 1,2,4-oxadiazole analogs lacking such substitution.

Why Generic 1,2,4-Oxadiazole Replacement Fails for 3-(1-Cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034553-94-9)


In medicinal chemistry and chemical biology, 1,2,4-oxadiazoles with only aryl or alkyl substituents (e.g., Tioxazafen or simple 3-aryl-5-thienyl analogs) are often treated as interchangeable building blocks. However, the 1-cyclopropanecarbonyl-pyrrolidine substituent in this compound introduces a tertiary amine with a distinct pKa and a constrained, three-dimensional topology that directly impacts target recognition, selectivity, and pharmacokinetic behavior [1]. Replacing this compound with a generic 5-(thiophen-2-yl)-1,2,4-oxadiazole lacking the pyrrolidine motif would remove the hydrogen-bond-donor/acceptor capabilities and conformational restriction that drive its interaction with biological targets such as neurokinin receptors.

Quantitative Differentiation Evidence for CAS 2034553-94-9: Procurement-Relevant Data Points


hNK1 Receptor Binding Affinity: Class-Level Potency of Oxadiazole-Pyrrolidine Hybrids

While specific Ki data for CAS 2034553-94-9 are not publicly reported, structurally analogous oxadiazole-pyrrolidine amides from the same chemical series demonstrate high hNK1 binding affinity (Ki < 10 nM) [1]. The cyclopropanecarbonyl group is a key pharmacophoric element that enhances target affinity relative to non-cyclized acyl analogs, as shown in the parent SAR study [1]. This provides a procurement rationale: purchasing this compound enables structure-activity relationship (SAR) expansion within the validated pyrrolidine-oxadiazole hNK1 antagonist family.

hNK1 neurokinin-1 receptor oxadiazole SAR

P450 Enzyme Interaction Profile: Metabolic Stability Advantages Over Non-Pyrrolidine Oxadiazoles

The oxadiazole-pyrrolidine series, to which CAS 2034553-94-9 belongs, is characterized by minimal interactions with P450 liver enzymes, as demonstrated by counter-screening data for multiple analogs [1]. In contrast, many 1,2,4-oxadiazoles used as agrochemicals (e.g., Tioxazafen) or early-generation medicinal chemistry tools lack this metabolic stability profiling, often leading to CYP inhibition liabilities. The cyclopropanecarbonyl group further reduces oxidative metabolism susceptibility compared to acetyl or benzoyl analogs.

metabolic stability CYP450 inhibition drug-drug interaction

Conformational Constraint vs. Linear Oxadiazole Derivatives: Predicted Target Selectivity

The pyrrolidine ring in CAS 2034553-94-9 locks the molecule into a defined 3D conformation, reducing the entropy penalty upon target binding. This conformational constraint, absent in linear 3-alkyl-5-thienyl-1,2,4-oxadiazoles, is expected to enhance selectivity for receptors such as hNK1 over related tachykinin receptors (hNK2, hNK3) [1]. While direct selectivity data for this exact compound are not available, the SAR described in Young et al. 2007 indicates that pyrrolidine-based oxadiazoles achieve > 100-fold selectivity for hNK1 over hNK2/hNK3 in functional assays.

conformational analysis selectivity pyrrolidine pharmacophore

Procurement-Ready Application Scenarios for 3-(1-Cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole (CAS 2034553-94-9)


NK1 Antagonist Lead Optimization and SAR Expansion

This compound serves as a key intermediate for expanding the structure-activity relationship of pyrrolidine-oxadiazole hNK1 antagonists. Its cyclopropanecarbonyl group is a validated motif for high-affinity NK1 binding, and the thiophene moiety allows for further functionalization via cross-coupling reactions [1].

Metabolic Stability and CYP Interaction Profiling

The compound can be used as a tool to benchmark P450 interaction profiles of novel oxadiazole derivatives. Its class-level minimal P450 inhibition provides a baseline for assessing metabolic liabilities in lead series [1].

Conformational Analysis in Receptor-Selective Probe Design

The rigid pyrrolidine-cyclopropanecarbonyl scaffold enables systematic studies of conformational effects on receptor selectivity, helping medicinal chemists design more selective NK1 probes and reducing off-target activity at NK2/NK3 receptors [1].

Bioisostere Evaluation for Carboxamide Replacements

As a 1,2,4-oxadiazole congener, this compound can be used to evaluate oxadiazole-vs-amide bioisosterism in CNS-penetrant programs, leveraging the scaffold's established hydrolytic stability and ability to modulate hydrogen-bonding networks [1].

Quote Request

Request a Quote for 3-(1-cyclopropanecarbonylpyrrolidin-3-yl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.